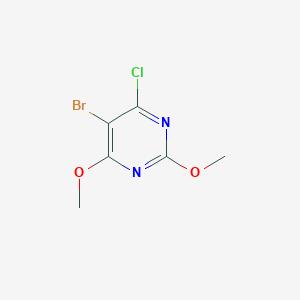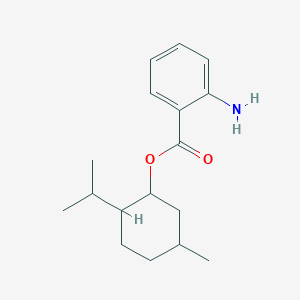![molecular formula C23H30N4O5S B129362 N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide CAS No. 141849-44-7](/img/structure/B129362.png)
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide, commonly known as SNAP-tag, is a protein labeling tool used in scientific research. SNAP-tag is a genetically encoded protein that can be covalently labeled with various molecules, including fluorescent dyes, biotin, and gold nanoparticles. This unique feature of SNAP-tag has made it a valuable tool in various fields of research, including molecular biology, biochemistry, and cell biology.
Mecanismo De Acción
The mechanism of action of SNAP-tag involves the covalent binding of the benzylguanine derivative to the cysteine residue of the SNAP-tag protein. This reaction results in the specific labeling of the protein with the desired molecule. The labeling is irreversible, allowing for long-term imaging of the protein of interest.
Efectos Bioquímicos Y Fisiológicos
SNAP-tag labeling does not affect the biochemical or physiological properties of the protein of interest. The labeling is specific and does not interfere with the normal function of the protein. The SNAP-tag protein is also highly stable and resistant to degradation, making it a reliable tool for long-term imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using SNAP-tag in lab experiments include its specificity, irreversibility, and stability. It allows for the specific labeling of proteins in live cells and tissues, enabling the study of protein dynamics and interactions in real-time. However, SNAP-tag labeling requires genetic modification of the protein of interest, which may not be feasible for all proteins. Moreover, the labeling efficiency may vary depending on the protein and the labeling molecule used.
Direcciones Futuras
There are several future directions for the development and application of SNAP-tag. One direction is the development of new labeling molecules with improved properties, such as increased brightness and photostability. Another direction is the use of SNAP-tag in the development of new biosensors for detecting biomolecules in complex biological samples. Furthermore, the combination of SNAP-tag with other labeling techniques, such as FRET and super-resolution microscopy, can provide new insights into protein dynamics and interactions in live cells and tissues.
Métodos De Síntesis
The synthesis of SNAP-tag involves the conjugation of a benzylguanine derivative with a cysteine residue in the protein of interest. The benzylguanine derivative contains an isothiocyanate group that reacts with the thiol group of the cysteine residue, forming a covalent bond. This reaction results in the specific labeling of the SNAP-tag protein with the desired molecule.
Aplicaciones Científicas De Investigación
SNAP-tag has been extensively used in scientific research for labeling and imaging of proteins in live cells and tissues. It has been used to study protein-protein interactions, protein trafficking, and protein turnover in various cell types. SNAP-tag has also been used in the development of biosensors for detecting biomolecules in vitro and in vivo.
Propiedades
Número CAS |
141849-44-7 |
|---|---|
Nombre del producto |
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |
Fórmula molecular |
C23H30N4O5S |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide |
InChI |
InChI=1S/C23H30N4O5S/c1-15(26(17(3)29)18(4)30)12-25(16(2)28)13-23(27(19(5)31)20(6)32)11-21-7-9-22(10-8-21)24-14-33/h7-10,15,23H,11-13H2,1-6H3 |
Clave InChI |
XKWMWKSTOBNCPW-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |
SMILES canónico |
CC(CN(CC(CC1=CC=C(C=C1)N=C=S)N(C(=O)C)C(=O)C)C(=O)C)N(C(=O)C)C(=O)C |
Sinónimos |
1B4M-DTPA 2-(4-isothiocyanatobenzyl)-6-methyldiethylenetriaminepentaacetic acid 2-(p-SCN-Bz)-6-methyl-DTPA Mx-DTPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



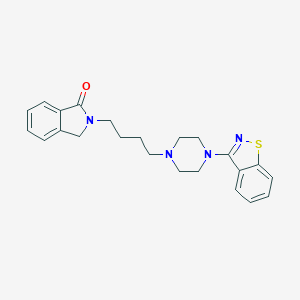

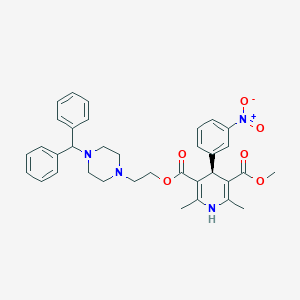

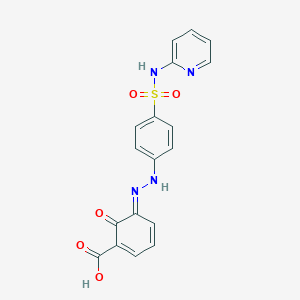

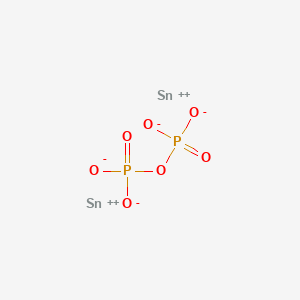

![2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetamide](/img/structure/B129302.png)

